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Compound of Interest

Compound Name: 2,6-Dimethyl-1-nitrosopiperidine

Cat. No.: B096675

CAS Number: 17721-95-8

This technical guide provides a comprehensive overview of 2,6-Dimethyl-1-nitrosopiperidine,
a chemical compound of significant interest to researchers in toxicology and drug development
due to its classification as a nitrosamine. Nitrosamines are a class of compounds that have
garnered considerable attention due to their potential carcinogenic properties and their
presence as impurities in some pharmaceutical products and foods.[1][2][3][4] This document
details the physicochemical properties, toxicological profile, metabolic pathways, and analytical
methodologies pertinent to 2,6-Dimethyl-1-nitrosopiperidine and related nitrosamines.

Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its study and handling. The following
tables summarize the key physicochemical and spectroscopic data for 2,6-Dimethyl-1-
nitrosopiperidine.

Table 1: Physicochemical Properties of 2,6-Dimethyl-1-nitrosopiperidine
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Property Value Source
CAS Number 17721-95-8 PubChem[5]
Molecular Formula C7H14N20 PubChem[5]
Molecular Weight 142.20 g/mol PubChem[5]
2,6-dimethyl-1-
IUPAC Name ) T PubChem|[5]
nitrosopiperidine
N-Nitroso-2,6-
Synonyms ) o PubChem[5]
dimethylpiperidine
Vapor Pressure 0.03 mmHg Haz-Map[5]
Predicted XLogP 1.4 PubChemlLite[6]

Table 2: Spectroscopic Data Summary for 2,6-Dimethyl-1-nitrosopiperidine

Spectrum Type Data Availability

1H NMR Available, see SpectraBase
13C NMR Available, see SpectraBase
170 NMR Available, see SpectraBase

Available, see NIST Mass Spectrometry Data
Mass Spectrometry (GC-MS)
Center, SpectraBase[5]

Toxicological Profile

N-nitrosamines are recognized as a class of potent carcinogens.[3] The carcinogenicity of
these compounds is linked to their metabolic activation into reactive electrophiles that can form
adducts with DNA.[7][8]

Table 3: Carcinogenicity Data for Structurally Related Nitrosamines
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N Drinking water developed
Rat (Fischer 344) Esophagus (0.9 mM solution  esophageal

Nitrosopiperidine

for 28 weeks)

tumors by week
36.[9]

N-Nitroso-2,6-
dimethylmorpholi

ne

Hamster (Syrian

golden)

Pancreas, nasal
cavities, larynx,
trachea, lungs,

liver

Intragastric

Induced up to a
71% rate of
pancreatic
tumors
(adenomas or
adenocarcinoma
s).[10]

While specific LD50 data for 2,6-Dimethyl-1-nitrosopiperidine is not readily available in the

provided search results, the data on related compounds strongly suggest that it should be

handled as a potential carcinogen with extreme caution.[3] The primary mechanism of toxicity

for nitrosamines involves metabolic activation, which is detailed in a subsequent section.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and mutagenicity

testing of nitrosamines, tailored for professionals in a research and development setting.

The synthesis of N-nitrosamines is typically achieved through the reaction of a secondary

amine with a nitrosating agent, such as sodium nitrite, under acidic conditions.[4]

Obijective: To synthesize 2,6-Dimethyl-1-nitrosopiperidine from 2,6-dimethylpiperidine.

Materials:

e 2,6-Dimethylpiperidine (cis/trans mixture)

e Sodium nitrite (NaNO2)
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e Hydrochloric acid (HCI), concentrated and dilute solutions
e Dichloromethane (CH2Cl2)

e Anhydrous magnesium sulfate (MgSOa)

« Distilled water

e Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary
evaporator.

Procedure:

e Dissolve a known quantity of 2,6-dimethylpiperidine in water in a round-bottom flask.
e Cool the flask in an ice bath to 0-5 °C with continuous stirring.

» Slowly add a stoichiometric equivalent of hydrochloric acid to form the amine salt.

e Prepare an aqueous solution of sodium nitrite.

» Add the sodium nitrite solution dropwise to the cooled, stirring amine salt solution over a
period of 30-60 minutes, maintaining the temperature below 10 °C.

 After the addition is complete, allow the reaction mixture to stir in the ice bath for an
additional 1-2 hours.

» Transfer the reaction mixture to a separatory funnel and extract the product with
dichloromethane (3x volumes).

o Combine the organic layers and wash with a dilute sodium bicarbonate solution, followed by
distilled water.

» Dry the organic layer over anhydrous magnesium sulfate.

« Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator to yield the crude 2,6-Dimethyl-1-nitrosopiperidine.
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e The product can be further purified by vacuum distillation or chromatography if required.

LC-MS/MS is a highly sensitive and selective method for the detection of trace levels of
nitrosamine impurities.[11][12]

Objective: To quantify 2,6-Dimethyl-1-nitrosopiperidine in a sample matrix (e.g., an active
pharmaceutical ingredient, API).

Instrumentation:
o High-Performance Liquid Chromatography (HPLC) system

o Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., APCI or
ESI)

Materials:

Reference standard of 2,6-Dimethyl-1-nitrosopiperidine

Isotopically labeled internal standard (e.g., 2,6-Dimethyl-1-nitrosopiperidine-di4)

HPLC-grade methanol, acetonitrile, and water

Formic acid or ammonium formate (mobile phase modifier)

Sample of API
Procedure:

o Sample Preparation: Dissolve a precisely weighed amount of the APl sample in a suitable
solvent (e.g., methanol or dichloromethane). Spike with a known concentration of the internal
standard.

e Chromatographic Conditions:

o Column: A suitable reversed-phase column (e.g., C18 or a pentafluorophenyl column for
better retention of polar nitrosamines).[12]
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o Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or
acetonitrile with 0.1% formic acid.

o Flow Rate: 0.2-0.5 mL/min.

o Injection Volume: 5-10 pL.

e Mass Spectrometry Conditions:

o lonization Mode: Positive ion mode.

o Detection: Multiple Reaction Monitoring (MRM).

o MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 2,6-
Dimethyl-1-nitrosopiperidine and its internal standard.

o Quantification: Prepare a calibration curve using the reference standard. The concentration
of the nitrosamine in the sample is determined by comparing the peak area ratio of the
analyte to the internal standard against the calibration curve.

The Ames test is a widely used method to assess the mutagenic potential of a chemical
compound.[13]

Objective: To determine if 2,6-Dimethyl-1-nitrosopiperidine is mutagenic using Salmonella
typhimurium strains.

Materials:

o Salmonella typhimurium tester strains (e.g., TA100, TA1535 which detect base-pair
substitutions).

e S9 fraction from induced rat liver for metabolic activation.

o Cofactor solution (NADP, Glucose-6-phosphate).

e Minimal glucose agar plates.

o Top agar with a trace of histidine and biotin.
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e Test compound (2,6-Dimethyl-1-nitrosopiperidine) dissolved in a suitable solvent (e.qg.,
DMSO).

o Positive and negative controls.

Procedure:

Prepare different concentrations of the test compound.

e In atest tube, add the tester strain bacteria, the S9 mix (for experiments with metabolic
activation), and the test compound solution.

e Pre-incubate the mixture at 37 °C for 20-30 minutes.

» Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose
agar plate.

 Incubate the plates at 37 °C for 48-72 hours.
o Count the number of revertant colonies (his+ revertants) on each plate.

o A compound is considered mutagenic if it causes a dose-dependent increase in the number
of revertant colonies compared to the negative control, typically a two-fold or greater
increase.

Signaling Pathways and Workflows

Visualizing complex biological and analytical processes is crucial for understanding. The
following diagrams, created using the DOT language, illustrate key pathways and workflows
related to 2,6-Dimethyl-1-nitrosopiperidine.

Nitrosamines require metabolic activation by cytochrome P450 enzymes to exert their
carcinogenic effects.[7][14][15] This process, known as a-hydroxylation, is the key initial step.
[71[16]
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Caption: Metabolic activation of 2,6-Dimethyl-1-nitrosopiperidine via cytochrome P450-
mediated a-hydroxylation.

The reactive alkyldiazonium ion generated during metabolic activation can covalently bind to
DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, initiating
carcinogenesis.[8][13][17]
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Caption: General mechanism of DNA adduct formation by a reactive nitrosamine metabolite.

A structured workflow is essential for the reliable detection and quantification of nitrosamine

impurities in various matrices.[18]
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Caption: A typical analytical workflow for the determination of nitrosamine impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dimethyl-1-
nitrosopiperidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096675#2-6-dimethyl-1-nitrosopiperidine-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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